3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
1251076-29-5 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-5-11(13)14-15(8)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H2,13,14) |
InChI Key |
NKXKRLLDQYLLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C#N)N |
Purity |
93 |
Origin of Product |
United States |
Advanced Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile in solution. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to assign every proton and carbon atom and confirm the specific isomeric arrangement of the substituents.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the methyl group, the amino group, the lone proton on the pyrazole (B372694) ring, and the four protons on the benzonitrile (B105546) ring. The predicted chemical shifts (in ppm), multiplicities, and coupling constants (J) are detailed below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Pyrazole-CH₃ | ~2.3 | Singlet (s) | 3H |
| Pyrazole-NH₂ | ~4.0-5.0 | Broad Singlet (br s) | 2H |
| Pyrazole C4-H | ~5.8 | Singlet (s) | 1H |
| Benzonitrile C5-H | ~7.6 | Triplet (t) | 1H |
| Benzonitrile C6-H | ~7.8 | Doublet (d) | 1H |
| Benzonitrile C4-H | ~7.9 | Doublet (d) | 1H |
| Benzonitrile C2-H | ~8.1 | Singlet (s) | 1H |
The methyl protons appear as a sharp singlet in the upfield region. The amino protons typically present as a broad singlet, the chemical shift of which can be solvent-dependent. The single proton on the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. The four aromatic protons on the 3-substituted benzonitrile ring exhibit a complex splitting pattern consistent with their meta- and ortho-couplings.
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Eleven distinct signals are anticipated, corresponding to the methyl carbon, the four carbons of the benzonitrile ring's aromatic system, the nitrile carbon, the quaternary carbon attached to the nitrile group, and the three carbons of the pyrazole ring.
| Carbon Assignment | Predicted δ (ppm) |
| Pyrazole-CH₃ | ~14 |
| Pyrazole-C4 | ~95 |
| Benzonitrile-C1 | ~113 |
| Nitrile (-C≡N) | ~118 |
| Benzonitrile-C6 | ~128 |
| Benzonitrile-C5 | ~130 |
| Benzonitrile-C2 | ~132 |
| Benzonitrile-C4 | ~134 |
| Benzonitrile-C3 | ~140 |
| Pyrazole-C5 | ~149 |
| Pyrazole-C3 | ~155 |
The methyl carbon is found at the highest field (~14 ppm). The nitrile carbon signal appears in the characteristic region around 118 ppm. The aromatic and heterocyclic carbons are observed in the downfield region from approximately 95 to 155 ppm.
Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the adjacent protons on the benzonitrile ring, confirming their relative positions (e.g., C5-H coupling with C4-H and C6-H).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This allows for the definitive assignment of each protonated carbon atom by linking the ¹H and ¹³C spectra. For instance, the proton signal at ~5.8 ppm would show a cross-peak with the carbon signal at ~95 ppm, assigning them as the C4-H and C4 of the pyrazole ring, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, regardless of their bonding connectivity. A key NOESY correlation would be expected between the pyrazole's C4-H proton and the methyl group protons, confirming their spatial relationship on the pyrazole ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₁H₁₀N₄, with a calculated exact mass of 198.0956 g/mol . chemsrc.com An observed mass within a few parts per million (ppm) of this value from an HRMS experiment would confirm this formula.
Analysis of the fragmentation patterns in the mass spectrum provides further structural evidence. Plausible fragmentation pathways for this molecule under electron ionization could include:
Loss of HCN: A common fragmentation for nitriles, leading to a fragment ion [M-27]⁺.
Cleavage of the pyrazole ring: The heterocyclic ring can undergo characteristic cleavage, leading to smaller fragment ions.
Loss of the methyl group: Ejection of a methyl radical to form a [M-15]⁺ ion.
Loss of the amino group: Cleavage of the C-NH₂ bond to yield a [M-16]⁺ ion.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. The spectra are expected to show distinct bands corresponding to the N-H, C-H, C≡N, and C=N/C=C bonds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| C-H Aromatic Stretch | Benzonitrile Ring | 3000 - 3100 |
| C-H Aliphatic Stretch | Methyl (-CH₃) | 2850 - 3000 |
| C≡N Stretch | Nitrile (-C≡N) | 2220 - 2240 |
| N-H Scissoring/Bending | Primary Amine (-NH₂) | 1590 - 1650 |
| C=C / C=N Ring Stretch | Aromatic/Pyrazole Rings | 1400 - 1600 |
The presence of a strong, sharp absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group. nih.gov The primary amine is characterized by two distinct bands in the 3300-3500 cm⁻¹ region corresponding to asymmetric and symmetric N-H stretching, as well as a bending vibration around 1600 cm⁻¹. mdpi.com Aromatic and methyl C-H stretches appear just above and below 3000 cm⁻¹, respectively. Vibrations associated with the pyrazole and benzene (B151609) rings (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ fingerprint region.
X-ray Crystallography for Solid-State Structure Elucidation
While NMR spectroscopy defines the structure in solution, single-crystal X-ray crystallography provides the ultimate confirmation of the molecular structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the dihedral angles between the pyrazole and benzonitrile rings.
Although a specific crystal structure for this compound is not publicly available as of this writing, analysis of closely related structures, such as 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, reveals typical crystallographic parameters. researchgate.net For the target compound, X-ray analysis would be expected to yield data on its crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/n), and unit cell dimensions. researchgate.netnih.gov Furthermore, it would reveal the solid-state packing arrangement and identify any intermolecular interactions, such as hydrogen bonding involving the amino group, which play a critical role in the material's bulk properties.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of pyrazole-containing compounds is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and, in aromatic derivatives, π-π stacking. The presence of an amino group and a benzonitrile moiety in this compound suggests a high propensity for forming robust hydrogen-bonded networks.
Hydrogen Bonding:
The amino group (-NH2) is a potent hydrogen bond donor, while the pyrazole ring nitrogens and the nitrile group (-C≡N) are effective hydrogen bond acceptors. This combination facilitates the formation of various hydrogen bonding motifs.
In analogous structures, such as 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, which generate sheet-like structures. nih.gov Similarly, in (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, weak N—H⋯N and N—H⋯O interactions are observed to link the molecules. researchgate.net
Based on these examples, it is highly probable that the amino group of this compound engages in hydrogen bonding with the nitrogen atoms of the pyrazole ring and the nitrile group of adjacent molecules. These interactions would likely lead to the formation of chains or sheets, which are common supramolecular arrangements in such systems.
Interactive Data Table: Hydrogen Bond Geometry in Analogous Pyrazole Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound Reference |
| N-H···N | 0.86 | 2.18 | 3.01 | 162 | nih.gov |
| N-H···S | 0.86 | 2.61 | 3.45 | 165 | nih.gov |
| N-H···N | - | - | - | - | researchgate.net |
| N-H···O | - | - | - | - | researchgate.net |
Note: Specific bond lengths and angles for the N-H···N and N-H···O interactions in compound researchgate.net were not detailed in the provided information.
π-π Stacking:
Conformational Analysis in the Solid State
The solid-state conformation of this compound will be largely defined by the dihedral angle between the pyrazole and the benzonitrile rings. This angle is influenced by the steric hindrance between the substituents on both rings and the electronic effects that may favor a more planar or twisted conformation.
In the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the central pyrazole ring and the pendant benzene ring is 59.83 (9)°. nih.gov In another related compound, (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, the phenyl and pyrazole rings form a dihedral angle of 47.07 (10)°. researchgate.net
These examples suggest that a non-coplanar arrangement between the pyrazole and the phenyl-containing ring is common in the solid state for this class of compounds. Therefore, it is anticipated that the benzonitrile and pyrazole rings in this compound will also adopt a twisted conformation. This twist helps to minimize steric repulsion while still allowing for effective crystal packing through the aforementioned intermolecular interactions.
Interactive Data Table: Dihedral Angles in Analogous Pyrazole Derivatives
| Ring 1 | Ring 2 | Dihedral Angle (°) | Compound Reference |
| Pyrazole | Phenyl | 59.83 (9) | nih.gov |
| Pyrazole | Phenyl | 47.07 (10) | researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) on Molecular Geometry and Electronic Structure
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile, the analysis would identify the specific atoms where the HOMO and LUMO are localized, indicating the likely sites for nucleophilic and electrophilic attacks, respectively.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests stronger nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests stronger electrophilicity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. |
Electrostatic Potential (ESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The ESP map displays regions of varying electron density, typically color-coded: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. For this compound, an ESP analysis would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the nitrile group, as well as the amino group, highlighting them as potential sites for interaction with electrophiles. The hydrogen atoms of the amino group would likely show positive potential, marking them as sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations typically model a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent. MD simulations can explore the molecule's conformational landscape by modeling the movements and interactions of its atoms. This is particularly useful for understanding how the molecule flexes and changes shape. For this compound, MD simulations could reveal the rotational freedom around the single bond connecting the pyrazole and benzonitrile (B105546) rings and how the presence of a solvent (like water or ethanol) influences its preferred conformations and intermolecular interactions.
In Silico Prediction of Chemical Reactivity and Tautomerism
In silico methods are crucial for predicting the chemical reactivity and potential tautomeric forms of a molecule. Pyrazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. Computational calculations can determine the relative energies and stabilities of these different tautomers, predicting which form is most likely to exist under specific conditions. For this compound, theoretical calculations could compare the stability of the 3-amino tautomer with its 5-amino isomer, providing insight into the tautomeric equilibrium. Global reactivity descriptors, derived from HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity.
Reactivity, Derivatization, and Analog Synthesis
Chemical Transformations of the Amino Group
The exocyclic amino group on the pyrazole (B372694) ring is a key site for nucleophilic reactions, enabling various functionalizations.
Acylation: The amino group readily undergoes acylation reactions with acylating agents like acetic anhydride (B1165640) to form the corresponding N-acetylated derivatives. This transformation is useful for altering the electronic properties of the amino group and serves as a common step in multi-step synthetic sequences. researchgate.net
Alkylation: Selective alkylation of the amino group can be achieved, although care must be taken to avoid competing alkylation at the pyrazole ring nitrogens. This modification introduces alkyl substituents, which can be crucial for modulating the compound's physical and chemical properties. chim.it
Diazotization: The primary aromatic amino group can be converted into a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.orgslideshare.net These pyrazolyl-5-diazonium salts are versatile intermediates. researchgate.net They can undergo various subsequent reactions, most notably azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form highly colored azo dyes. researchgate.netresearchgate.net Depending on the reaction conditions and the substituents on the pyrazole ring, intramolecular cyclization can also occur, leading to fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net
Reactions Involving the Nitrile Moiety
The benzonitrile (B105546) portion of the molecule offers another handle for chemical modification through reactions characteristic of the cyano group.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis, typically performed by heating with aqueous acid (e.g., HCl), protonates the nitrogen to increase the electrophilicity of the carbon, facilitating attack by water and ultimately yielding the corresponding benzoic acid derivative. libretexts.orgcommonorganicchemistry.comchemguide.co.uk Base-catalyzed hydrolysis with an aqueous base like sodium hydroxide (B78521) also proceeds via nucleophilic attack to form a carboxylate salt, which can then be neutralized to the free carboxylic acid. commonorganicchemistry.comchemguide.co.uk In both cases, an amide is formed as an intermediate. libretexts.orgchemguide.co.uk
Reduction: The nitrile group is susceptible to reduction by various reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (a benzylamine (B48309) derivative). libretexts.orgdoubtnut.com This reaction proceeds through the addition of two hydride equivalents. chemistrysteps.com For a more controlled reduction, diisobutylaluminium hydride (DIBAL-H) can be employed, typically at low temperatures (-78 °C), to stop the reaction at the intermediate imine stage, which is then hydrolyzed upon aqueous workup to yield the corresponding aldehyde (a benzaldehyde (B42025) derivative). chemistrysteps.comorganic-synthesis.comadichemistry.comchemistrysteps.com
Cycloaddition: While the nitrile group itself can participate in cycloaddition reactions, a more common related transformation involves the in situ generation of a nitrile oxide from a related precursor. Benzonitrile oxides are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. mdpi.comdntb.gov.uaresearchgate.net These reactions are a powerful method for constructing five-membered heterocyclic rings, such as isoxazoles and 1,2,4-oxadiazoles. mdpi.comrsc.org
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Ring
The substitution pattern on the benzonitrile ring significantly influences its reactivity towards aromatic substitution.
Electrophilic Aromatic Substitution: The nitrile group is a strongly electron-withdrawing and deactivating substituent. It directs incoming electrophiles to the meta position relative to itself. Consequently, electrophilic aromatic substitution reactions on the benzonitrile ring are generally difficult to achieve and require harsh reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-withdrawing nature of the nitrile group activates the benzonitrile ring towards nucleophilic attack, particularly at the ortho and para positions. For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring at one of these activated positions. In such cases, a strong nucleophile can displace the leaving group. This addition-elimination mechanism is a key strategy for introducing a variety of substituents onto the benzonitrile ring.
Regioselective Functionalization of the Pyrazole Ring
The pyrazole ring itself is an electron-rich heterocycle and can undergo various functionalization reactions. Directing these reactions to a specific position is a key synthetic challenge.
The C4 and C5 positions of the pyrazole ring are typically the most reactive towards electrophiles. However, in the target molecule, the C3 and C5 positions are already substituted. The remaining C4 position is a potential site for electrophilic substitution, such as halogenation or nitration.
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for the regioselective introduction of substituents onto pyrazole rings. scispace.com These methods allow for the direct arylation or alkylation of specific C-H bonds, providing a concise route to complex pyrazole derivatives that might be difficult to access through classical methods. scispace.comnih.gov Protecting groups can also be employed to direct functionalization to a specific nitrogen or carbon atom on the pyrazole ring. scispace.com
Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile is crucial for exploring structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule. nih.gov
Modifications at the Pyrazole N1 Position
The substituent at the N1 position of the pyrazole ring is a common point of modification in SAR studies. lookchem.comtandfonline.com The synthesis of such analogs typically involves the condensation of a 1,3-dielectrophile with a substituted hydrazine. For the target molecule's scaffold, this would involve reacting a suitable β-ketonitrile precursor with various aryl or alkyl hydrazines. This approach allows for the introduction of a wide range of groups at the N1 position, enabling a thorough investigation of the steric and electronic requirements at this site. nih.gov For example, reacting the appropriate precursor with different substituted phenylhydrazines would yield a library of analogs with diverse substituents on the N1-phenyl ring. nih.gov
Substitutions on the Benzonitrile Ring
Introducing various substituents on the benzonitrile ring is another key strategy for developing SAR. nih.gov This can be achieved in two primary ways:
Starting from Substituted Precursors: The synthesis can begin with an appropriately substituted 3-hydrazinobenzonitrile. A wide variety of substituted anilines can be converted to the corresponding diazonium salts and then reduced to hydrazines, providing access to a diverse pool of starting materials for pyrazole synthesis.
Post-Synthetic Modification: As discussed in section 5.3, if the benzonitrile ring contains a suitable leaving group, nucleophilic aromatic substitution can be used to introduce a range of functionalities late in the synthesis.
Table of Reaction Summaries
| Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Amino Group | Acylation | Acetic Anhydride | N-Acetamido derivative |
| Alkylation | Alkyl Halides | N-Alkylamino derivative | |
| Diazotization | NaNO₂, HCl | Diazonium Salt | |
| Nitrile Moiety | Hydrolysis (Acidic) | HCl, H₂O, Heat | Carboxylic Acid |
| Reduction (to Amine) | LiAlH₄, then H₂O | Primary Amine | |
| Reduction (to Aldehyde) | DIBAL-H (-78°C), then H₂O | Aldehyde | |
| Benzonitrile Ring | Electrophilic Substitution | (Requires harsh conditions) | meta-Substituted product |
| Nucleophilic Substitution (SNAr) | Nucleophile (requires leaving group at ortho/para position) | Substituted benzonitrile |
Bridging and Fused Ring Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines)
The inherent reactivity of the 3-amino-5-methyl-1H-pyrazol-1-yl moiety within "this compound" makes it a valuable precursor for the synthesis of complex bridged and fused-ring heterocyclic systems. The presence of a nucleophilic exocyclic amino group and adjacent endocyclic nitrogen atoms facilitates cyclocondensation reactions with various electrophilic reagents to form bicyclic structures with significant pharmacological and material science applications. Key examples of these fused systems include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold from 3-aminopyrazole (B16455) derivatives is a well-established synthetic strategy. This transformation is typically achieved through the reaction of the aminopyrazole with a three-carbon dielectrophilic component, such as a 1,3-dicarbonyl compound, β-enaminone, or chalcone. nih.govekb.egresearchgate.net The reaction proceeds via a cyclocondensation mechanism.
The regioselectivity of this reaction is a critical aspect. Generally, the initial nucleophilic attack occurs from the more reactive exocyclic 3-amino group, followed by cyclization involving the endocyclic N2 nitrogen of the pyrazole ring. researchgate.netnih.gov This pathway leads specifically to the formation of the pyrazolo[1,5-a]pyrimidine isomer, as opposed to the pyrazolo[3,4-d]pyrimidine alternative. Various synthetic methodologies, including microwave-assisted and solvent-free conditions, have been developed to improve the efficiency and yield of these reactions. nih.govresearchgate.net
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from Analogous Aminopyrazoles
| Starting Aminopyrazole | Reagent(s) | Conditions | Fused Ring Product |
|---|---|---|---|
| 5-amino-1H-pyrazoles | β-enaminones | Microwave irradiation, solvent-free | 7-Aryl substituted pyrazolo[1,5-a]pyrimidines researchgate.net |
| 3-Amino-5-methylpyrazole | Arylpropenones (enaminones) | Acetic acid | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile ekb.eg |
| 3-Amino-1H-pyrazole-4-carbonitriles | Nonsymmetrical dielectrophiles | Microwave assistance | Substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles nih.gov |
| 5-Aminopyrazoles | Benzylidene malononitrile (B47326) derivatives | Microwave, solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines nih.gov |
Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is another important fused system accessible from aminopyrazole precursors. The synthesis often involves the construction of the pyridine (B92270) ring onto the pyrazole scaffold. Three-component reactions are a particularly efficient method, wherein the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (such as malononitrile) are condensed in a one-pot procedure. researchgate.net This approach allows for the rapid assembly of highly functionalized pyrazolo[3,4-b]pyridine derivatives.
Alternative strategies include the reaction of aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.commdpi.com In the case of α,β-unsaturated ketones, the reaction proceeds through a Michael addition of the amino group, followed by cyclization and dehydration/oxidation to form the aromatic pyridine ring. mdpi.com The choice of catalyst and reaction conditions can significantly influence the outcome and yield of these cyclization reactions. mdpi.com
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from Analogous Aminopyrazoles
| Starting Aminopyrazole | Reagent(s) | Conditions / Catalyst | Fused Ring Product |
|---|---|---|---|
| 3-Amino-5-methylpyrazole | Benzaldehydes, Malononitrile | Grinding, catalyst-free | 6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile researchgate.net |
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones | ZrCl₄, DMF/EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 1,3-Diketones | Glacial Acetic Acid | N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines mdpi.com |
| 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles | Aniline | Amorphous carbon-supported sulfonic acid (AC-SO₃H), Ethanol, Room Temp. | Pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds nih.gov |
Mechanistic Studies of Potential Biological Activity Non Clinical Focus
In Vitro Enzyme Inhibition and Activation Studies: Molecular Mechanisms
The 3-aminopyrazole (B16455) scaffold is a core component of numerous molecules designed as kinase inhibitors. mdpi.comnih.gov Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in various diseases. youtube.comclevelandclinic.org Derivatives of 3-aminopyrazole have been shown to inhibit a range of kinases, often by competing with ATP for the enzyme's binding site. mdpi.com
Research into related aminopyrazole compounds has identified potent inhibitory activity against several kinase families:
Janus Kinase (JAK): Certain pyrazol-3-ylamino pyrazines have been developed as potent inhibitors of JAK2, a key enzyme in the JAK/STAT signaling pathway that is crucial for cytokine signaling. researchgate.netccspublishing.org.cn Ruxolitinib, a notable example, contains a pyrazole (B372694) ring and demonstrates high selectivity for JAK1 and JAK2. mdpi.com Docking studies suggest these inhibitors bind to the DFG-in state of the kinase, highlighting the importance of shape complementarity within the ATP binding pocket. mdpi.com
c-Jun N-terminal Kinase (JNK): Aminopyrazole derivatives have been optimized as highly potent and selective inhibitors of JNK3, an enzyme expressed predominantly in the brain. nih.govnih.govacs.org The crystal structure of a related inhibitor, 26k, in complex with JNK3 has provided a detailed view of the binding mode, guiding further structural modifications to enhance potency and selectivity. nih.gov
Aurora Kinases: The pyrazol-4-yl urea (B33335) derivative AT9283 was identified as a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases. acs.org X-ray crystallography confirmed that these compounds bind to the hinge region of the kinase, a common mechanism for ATP-competitive inhibitors. acs.org
Fibroblast Growth Factor Receptor (FGFR): A series of aminopyrazole-based inhibitors have been developed to covalently target a cysteine residue on the P-loop of FGFR2 and FGFR3. nih.gov This mechanism allows for potent inhibition of both wild-type and gatekeeper mutant versions of the enzymes, which are common sources of resistance to other kinase inhibitors. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole-based scaffolds have also been evaluated as inhibitors of VEGFR-2, a key regulator of angiogenesis. rsc.org One study identified a compound, 3i, that was a more potent VEGFR-2 inhibitor than the reference drug Sorafenib. rsc.org
| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazol-4-yl urea (AT9283) | Aurora A/Aurora B | ~3 nM | acs.org |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i) | VEGFR-2 | 8.93 nM | rsc.org |
| Aminopyrazole (Compound 26n) | JNK3 | <50 nM (with >50-fold selectivity over JNK1) | nih.gov |
| Ruxolitinib | JAK1/JAK2 | ~3 nM | mdpi.com |
Receptor Binding and Ligand-Target Interaction Analysis at the Molecular Level
Beyond enzyme inhibition, pyrazole derivatives have been designed to interact with G-protein coupled receptors (GPCRs), a large family of receptors that transduce extracellular signals. ebi.ac.uk
A notable example is the development of pyrazole-based small molecule agonists for the apelin receptor (APJ). nih.govnih.gov The apelin receptor system is a target for cardiometabolic and pulmonary diseases. nih.gov Through focused screening and subsequent optimization, a novel pyrazole-based agonist was discovered. nih.govnih.gov Binding affinity studies confirmed that these compounds interact directly with the apelin receptor, with Ki values in the micromolar to nanomolar range. nih.govnih.gov These agonists were found to trigger downstream signaling pathways, such as calcium mobilization, and some demonstrated functional selectivity, preferentially activating one pathway over another (e.g., calcium mobilization over β-arrestin recruitment). nih.gov
Cellular Pathway Modulation at the Molecular and Biochemical Levels
The interaction of 3-aminopyrazole derivatives with their molecular targets can lead to the modulation of entire cellular signaling pathways, affecting processes like cell cycle progression and gene expression.
One of the most well-documented effects is the inhibition of tubulin polymerization. nih.govresearchgate.netnih.gov Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. nih.gov Several studies have shown that 3-amino-5-phenylpyrazole derivatives can inhibit tubulin polymerization, often by binding to the colchicine-binding site. nih.govbioworld.com This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis (programmed cell death). nih.govnih.govbioworld.com Gene expression analysis of cells treated with these compounds reveals profiles similar to other known tubulin inhibitors. nih.gov
Furthermore, by inhibiting kinases like JAK2, pyrazole derivatives can block the JAK/STAT signaling pathway. researchgate.netccspublishing.org.cn This pathway is critical for transmitting signals from cytokines and growth factors to the nucleus to regulate gene transcription. ccspublishing.org.cn Inhibition of this pathway can prevent the proliferation of cells that depend on these signals. researchgate.net
Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the 3-aminopyrazole scaffold influence its interaction with biological targets. nih.gov These investigations provide mechanistic insights by correlating chemical structure with biological activity, independent of therapeutic efficacy.
For kinase inhibitors, SAR studies have revealed several key principles:
Hinge-Binding Moiety: The pyrazole ring itself is often a critical hinge-binding moiety, forming hydrogen bonds with the backbone of the kinase in the ATP-binding pocket. mdpi.commdpi.com
Substituents on the Pyrazole Ring: Small modifications to the pyrazole ring can have significant effects on selectivity. For instance, in one study on CDK16 inhibitors, the addition of alkyl residues to the pyrazole led to non-selective inhibitors. nih.gov In the development of FGFR inhibitors, modifying the methyl group at the 5-position of the pyrazole provided a boost in potency. nih.gov
Side Chains and Linkers: The nature and position of substituents attached to the pyrazole core are critical for both potency and selectivity. In the development of JNK3 inhibitors, it was found that for certain amide derivatives, placing a nitrogen atom at the 4'-position of a pyridine (B92270) ring conferred good isoform selectivity but lower potency, while a 3'-N derivative gave better potency but poorer selectivity. nih.gov
In the context of apelin receptor agonists, SAR studies showed that modifications at the N1 position of the pyrazole core and on an attached amino acid side-chain were both important for improving potency. nih.gov
Prodrug and Targeted Delivery Strategies: Chemical Design and Activation Mechanisms
The prodrug approach is a strategy used to improve the physicochemical or pharmacokinetic properties of a drug, such as aqueous solubility. nih.gov In this strategy, a parent drug is chemically modified into an inactive form (the prodrug) that, after administration, is converted back to the active drug through enzymatic or chemical processes.
Exploration of Advanced Material Science Applications
Coordination Chemistry and Metal Complex Formation
The structure of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile, featuring a pyrazole (B372694) ring with two nitrogen atoms and an exocyclic amino group, suggests its potential as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the amino group can act as donor sites for coordination with metal ions, leading to the formation of stable metal complexes.
While specific studies on the coordination complexes of this compound are not readily found, research on analogous compounds such as 4-acetyl-3-amino-5-methylpyrazole provides a strong indication of its coordination behavior. researchgate.netscilit.com Studies on the reactions of 4-acetyl-3-amino-5-methylpyrazole with zinc(II) and mercury(II) have demonstrated the formation of tetrahedral complexes. researchgate.netscilit.comtandfonline.com In these complexes, the metal centers are coordinated by the nitrogen atoms of the pyrazole ring and other ligands. researchgate.net
The thermal decomposition of such zinc(II) complexes has been investigated, revealing mechanisms that lead to the formation of zinc oxide as a final residue in some cases. tandfonline.comtandfonline.com This suggests that metal complexes of this compound could also exhibit interesting thermal properties, potentially finding use as precursors for the synthesis of metal oxide nanoparticles. The coordination geometry and stability of the resulting complexes would be influenced by the nature of the metal ion and the reaction conditions.
| Ligand | Metal Ion | Coordination Geometry | Reference |
| 4-acetyl-3-amino-5-methylpyrazole | Zn(II) | Tetrahedral | researchgate.nettandfonline.com |
| 4-acetyl-3-amino-5-methylpyrazole | Hg(II) | Tetrahedral | researchgate.netscilit.com |
| 3(5)-aminopyrazole | Co(II) | Octahedral | |
| 3(5)-aminopyrazole | Ni(II) | Octahedral | |
| 3(5)-aminopyrazole | Cu(II) | Octahedral |
Optoelectronic Properties and Applications (e.g., Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes, Sensors)
The combination of the electron-donating amino group and the electron-withdrawing benzonitrile (B105546) moiety, bridged by the pyrazole ring, suggests that this compound could possess interesting optoelectronic properties. This donor-acceptor structure is a common motif in molecules designed for applications in organic electronics.
Research on other pyrazole derivatives has highlighted their potential in optoelectronic devices. researchgate.net For instance, pyrazole derivatives have been investigated as donor and acceptor materials in photovoltaic devices. researchgate.net The electronic properties of these molecules, such as their HOMO-LUMO energy levels, can be tuned by modifying the substituents on the pyrazole and aromatic rings. researchgate.net This tunability is crucial for optimizing the performance of organic solar cells and other optoelectronic devices.
Furthermore, pyrazole-based compounds have been developed as fluorescent sensors for the detection of metal ions. nih.govrsc.orgresearchgate.net The coordination of a metal ion to the pyrazole ligand can lead to a significant change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. rsc.org The amino and pyrazole nitrogen atoms in this compound could serve as binding sites for metal ions, making it a candidate for the development of new fluorescent probes. nih.gov
| Pyrazole Derivative Type | Application | Key Finding | Reference |
| Pyrazole with donor-acceptor groups | Photovoltaic Devices | Tunable electronic properties for use as donor or acceptor materials. | researchgate.net |
| Pyrazolo[4,3-b]pyridine | Fluorescent Probe | Detection of BF3 in cells through a red-shifted emission. | nih.gov |
| Pyrazole-pyrazoline | Fluorescent Sensor | Selective detection of Fe(III) ions with high sensitivity. | researchgate.net |
| Pyrazole-based sensors | Fluorescent Sensor | "Turn on" fluorescence in the presence of Zn2+/Cd2+ and Fe3+/Fe2+. | rsc.org |
Polymer Chemistry and Macromolecular Architectures
The presence of a reactive amino group and a nitrile group in this compound opens up possibilities for its use as a monomer in polymer synthesis. The amino group can participate in polycondensation or polyaddition reactions to form polymers with the pyrazole-benzonitrile moiety incorporated into the polymer backbone or as a side chain.
While specific polymerization studies involving this compound are not documented, the broader field of pyrazole-containing polymers suggests potential pathways. nih.gov For example, aminopyrazoles can be used as building blocks for the synthesis of various heterocyclic compounds and polymers. nih.gov The resulting polymers could exhibit unique thermal, optical, and coordination properties due to the presence of the pyrazole ring. The incorporation of such heterocyclic units into polymer chains can enhance their thermal stability and introduce functionalities for further modification or for the coordination of metal ions, leading to the formation of metallopolymers.
Self-Assembly and Supramolecular Chemistry
The ability of this compound to form hydrogen bonds through its amino group and the pyrazole N-H, along with potential π-π stacking interactions from the aromatic rings, makes it a candidate for the construction of supramolecular assemblies.
Studies on related pyrazole derivatives have demonstrated their ability to form well-defined supramolecular architectures through hydrogen bonding and other non-covalent interactions. nih.gov For instance, coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been shown to self-assemble into 1D and 2D supramolecular structures via hydrogen bonding. nih.gov The specific arrangement of donor and acceptor groups in this compound could direct its self-assembly into predictable patterns, which is a key aspect of crystal engineering and the design of functional molecular materials. The interplay of hydrogen bonding involving the amino group and the pyrazole ring, along with dipole-dipole interactions from the nitrile group, could lead to the formation of tapes, sheets, or more complex three-dimensional networks.
Q & A
Q. What are the optimal synthetic routes for 3-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling or azide-alkyne cycloaddition. Key steps include:
- Azide Introduction : Reaction of triazenylpyrazole precursors with azido(trimethyl)silane in dichloromethane, catalyzed by trifluoroacetic acid (TFA) .
- Cyclization : Microwave-assisted synthesis or copper-catalyzed "click" chemistry (e.g., CuSO₄/sodium ascorbate in THF/water) for triazole formation .
- Purification : Flash chromatography using gradients of cyclohexane/ethyl acetate (10:1 → 4:1) yields pure product (58–96%) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Azide Functionalization | TFA, azido(trimethyl)silane, 25°C, 12 h | 58–88% | |
| Click Chemistry | CuSO₄, sodium ascorbate, THF/H₂O, 50°C | 88–96% |
Q. Which analytical techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ = 2.42 ppm for methyl groups; 118.3 ppm for nitrile carbons) .
- HRMS : Exact mass determination (e.g., [M]+ calculated: 224.0805; observed: 224.0803) .
- IR Spectroscopy : Peaks at 2228 cm⁻¹ (C≡N stretch) and 2121 cm⁻¹ (azide stretch) .
Q. What purification strategies are effective for isolating this compound?
- Answer :
- Flash Chromatography : Silica gel with cyclohexane/ethyl acetate gradients (4:1 to 2:1) achieves >95% purity .
- Recrystallization : Polar aprotic solvents (e.g., DMF) enhance crystal formation for X-ray analysis .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved during structural refinement?
- Methodological Answer : Use SHELX software (e.g., SHELXL for small-molecule refinement) to address challenges like twinning or low-resolution
- Data Collection : High-resolution (≤1.0 Å) datasets reduce ambiguity .
- Refinement Parameters : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms .
- Validation : Check R-factor convergence (e.g., R₁ < 0.05) and data-to-parameter ratios (>10:1) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Answer :
- Analog Synthesis : Modify substituents (e.g., replace nitrile with carboxamide or vary pyrazole methylation) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities .
- Computational Docking : Compare binding poses in AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with nitrile groups) .
Q. What strategies mitigate solubility challenges in biological assays?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Convert nitrile to amidoxime or ester derivatives for improved bioavailability .
Q. How to address conflicting bioactivity data across experimental replicates?
- Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., pH 7.4 buffer, 37°C) and include controls for metabolic interference (e.g., CYP450 inhibitors) .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxidation of methylpyrazole) .
Q. Which computational methods predict reactivity and electronic properties?
- Answer :
- Fukui Analysis : Identify nucleophilic/electrophilic sites using Gaussian09 at the B3LYP/6-311++G(d,p) level .
- ELF/LOL Maps : Visualize electron localization to explain regioselectivity in substitution reactions .
Data Contradiction Analysis
Q. How to resolve conflicting NMR and HRMS data for azide intermediates?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
